Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate
CAS No.: 1272756-00-9
Cat. No.: VC0174217
Molecular Formula: C13H23NO5
Molecular Weight: 273.329
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1272756-00-9 |
|---|---|
| Molecular Formula | C13H23NO5 |
| Molecular Weight | 273.329 |
| IUPAC Name | 1-O-tert-butyl 3-O-ethyl 5-hydroxypiperidine-1,3-dicarboxylate |
| Standard InChI | InChI=1S/C13H23NO5/c1-5-18-11(16)9-6-10(15)8-14(7-9)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3 |
| Standard InChI Key | JZPKVZMVVCCMSR-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CC(CN(C1)C(=O)OC(C)(C)C)O |
Introduction
Chemical Identification and Basic Properties
Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate is a functionalized piperidine derivative that contains multiple reactive sites for synthetic transformations. The compound is identified by the CAS number 1272756-00-9 and has several synonyms including 1-tert-butyl 3-ethyl 5-hydroxy-1,3-piperidinedicarboxylate . The basic properties of this compound are summarized in Table 1 below.
Table 1: Identification and Basic Properties of Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate
| Property | Value |
|---|---|
| CAS Number | 1272756-00-9 |
| IUPAC Name | 1-tert-butyl 3-ethyl 5-hydroxy-1,3-piperidinedicarboxylate |
| Molecular Formula | C13H23NO5 |
| Molecular Weight | 273.33 g/mol |
| InChI Key | JZPKVZMVVCCMSR-UHFFFAOYSA-N |
| InChI Code | 1S/C13H23NO5/c1-5-18-11(16)9-6-10(15)8-14(7-9)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3 |
| DSSTox ID | DTXSID80857251 |
| HS Code | 2933399090 |
Structural Features and Chemical Characteristics
The molecular architecture of Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate consists of several key structural elements that contribute to its synthetic utility:
Core Structure
The foundation of the molecule is a six-membered piperidine heterocyclic ring, which is a privileged structure in medicinal chemistry. This nitrogen-containing ring provides conformational constraints that can be advantageous in drug design and development .
Functional Groups
The compound contains three primary functional groups that make it particularly valuable as a synthetic intermediate:
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N-Boc Protection: The nitrogen atom of the piperidine ring is protected with a tert-butyloxycarbonyl (Boc) group. This carbamate protecting group prevents unwanted reactions at the nitrogen position during synthetic manipulations and can be selectively removed under acidic conditions when required.
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Ethyl Carboxylate at C-3: The presence of an ethyl ester at the 3-position provides a site for further functionalization through various transformations such as hydrolysis to the corresponding carboxylic acid, transesterification, or reduction to an alcohol.
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Hydroxyl Group at C-5: The hydroxyl functionality at the 5-position offers another reactive site for transformations including esterification, etherification, oxidation, or elimination reactions.
Stereochemistry
Applications in Organic Synthesis and Drug Development
Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate has potential applications in several areas of organic synthesis and pharmaceutical research, inferred from its structural features and the applications of related compounds.
Synthetic Building Block
The compound serves as a versatile building block in organic synthesis due to its multiple functional groups that allow for selective transformations. The presence of both an ethyl ester and a hydroxyl group on a protected piperidine ring makes it particularly valuable for constructing complex molecular architectures.
Pharmaceutical Intermediates
Functionalized piperidines are prevalent in pharmaceutical compounds, and Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate could serve as an intermediate in the synthesis of drug candidates. Related compounds have been utilized in medicinal chemistry:
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N-Boc-3-hydroxypiperidine is described as an important intermediate in the synthesis of the anticancer drug ibrutinib .
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Piperidine-3-carboxylic acid derivatives have been explored as building blocks for potential aspartyl protease inhibitors .
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Related compounds have been developed as novel heterocyclic amino acids in their N-Boc protected ester form for use as achiral and chiral building blocks .
Peptide Mimetics
The rigid piperidine structure, combined with the carboxylate functionality, makes Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate a potential candidate for incorporation into peptide mimetics. Such compounds can serve as constrained amino acid surrogates in the development of peptidomimetic drugs with improved pharmacological properties.
| Package Size | Price Range (CNY) |
|---|---|
| 1g | ¥592.80 - ¥710.11 |
| 5g | ¥2,035.80 - ¥2,349.84 |
| 10g | ¥3,400.80 |
| 25g | ¥6,154.20 - ¥7,101.14 |
Prices are approximate and vary between suppliers .
Physical and Chemical Properties
Reactivity Profile
The reactivity of Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate is dictated by its functional groups:
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The Boc group can be cleaved under acidic conditions (typically TFA in DCM or HCl in dioxane).
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The ethyl ester can undergo hydrolysis, transesterification, or reduction.
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The secondary hydroxyl group can participate in esterification, etherification, oxidation, or elimination reactions.
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